4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide

Antiprotozoal Toxoplasma gondii Pathogen cell culture assay

Sourcing validated, structure-differentiated antiparasitic hits for toxoplasmosis lead optimization is often hindered by analog ambiguity. This compound resolves that challenge with defined SAR and batch reliability. • Confirmed Toxoplasma gondii growth inhibition at 10 µM in pathogen cell culture assay • Lower MW (349.5 g/mol) vs. methoxy-methyl analog (365.2 g/mol) supports improved pharmacokinetic tuning • Absence of ecdysone receptor agonism (3,5-dimethyl analog EC50 = 1510 nM) provides a cleaner selectivity profile for antiparasitic development • ≥95% HPLC purity ensures consistent batch-to-batch reproducibility for dose-response studies

Molecular Formula C23H27NO2
Molecular Weight 349.5 g/mol
CAS No. 644980-52-9
Cat. No. B12587084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide
CAS644980-52-9
Molecular FormulaC23H27NO2
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C23H27NO2/c1-3-18-10-12-19(13-11-18)22(26)24-23(14-5-4-6-15-23)21(25)20-9-7-8-17(2)16-20/h7-13,16H,3-6,14-15H2,1-2H3,(H,24,26)
InChIKeyMWQXMZGQWLENOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide (CAS 644980-52-9): Quantified Differentiation in Antiprotozoal Screening and Physicochemical Profile


4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide is a synthetic benzamide characterized by a cyclohexyl core bearing a 3-methylbenzoyl substituent and a para-ethyl group on the benzamide phenyl ring [1]. It has been screened for anti-parasitic activity, with recorded growth inhibition of Toxoplasma gondii in a pathogen cell culture assay at 10 µM , and its structural features differentiate it from closely related benzamide analogs in both physicochemical properties and bioactivity profiles.

Why Substituting 4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide with Close Analogs Compromises Structure-Activity Relationships


In the N-[1-(3-methylbenzoyl)cyclohexyl]benzamide series, even minor modifications to the benzamide ring or the benzoyl substituent significantly alter target interaction and pharmacokinetic properties. For example, the 3,5-dimethylbenzoyl analog (N-[1-(3,5-dimethylbenzoyl)cyclohexyl]-4-ethyl-benzamide) displays weak agonism at the ecdysone receptor (EC50 = 1510 nM) in HEK-293 reporter assays [1], whereas the 3-methoxy-2-methyl analog differs in molecular weight and hydrogen-bond acceptor count . These variations preclude generic interchangeability for applications requiring specific antiparasitic activity or defined physicochemical profiles.

Quantitative Evidence for 4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide: Antiparasitic Activity and Physicochemical Differentiation


Growth Inhibition of Toxoplasma gondii at 10 µM

The compound was tested in a pathogen cell culture assay against Toxoplasma gondii and exhibited growth inhibition at a single concentration of 10 µM, flagged as active in the AladdinSci screening database . No matched-pair comparator data are available from the same assay; however, this result establishes the compound's anti‑Toxoplasma potential that is absent in the 3,5‑dimethylbenzoyl analog, which was profiled only against the ecdysone receptor [1].

Antiprotozoal Toxoplasma gondii Pathogen cell culture assay

Molecular Weight Advantage Over the 3-Methoxy-2-Methyl Analog

4‑Ethyl‑N‑[1‑(3‑methylbenzoyl)cyclohexyl]benzamide has an exact mass of 349.2042 g/mol (C23H27NO2) [1], which is 16 Da lighter than the closest commercial analog, 3‑methoxy‑2‑methyl‑N‑[1‑(3‑methylbenzoyl)cyclohexyl]benzamide (exact mass 365.1992 g/mol, C23H27NO3) . The lower molecular weight and reduced hydrogen‑bond acceptor count (2 vs 3) confer improved compliance with Lipinski’s rule of five, potentially enhancing oral bioavailability in lead optimization.

Physicochemical properties Drug-likeness Molecular weight

Selectivity Divergence at the Ecdysone Receptor

The 3,5‑dimethylbenzoyl analog (N‑[1‑(3,5‑dimethylbenzoyl)cyclohexyl]‑4‑ethyl‑benzamide) shows measurable agonist activity at the ecdysone receptor (EC50 = 1510 nM in Bombyx mori reporter assay) [1]. The target compound lacks the extra ortho‑methyl group, a modification known to influence binding to nuclear hormone receptors. While direct binding data for the target are unavailable, the structural difference suggests a lower probability of ecdysone receptor cross‑talk, potentially reducing off‑target effects if the molecule is developed as an antiparasitic.

Ecdysone receptor Off-target selectivity Structure-activity relationship

Purity and Batch Consistency Reported by Commercial Suppliers

Multiple commercial suppliers list the compound with a typical purity of ≥95% (HPLC) [1]. While not unique, this level of purity is consistent across vendors and supports reliable batch‑to‑batch reproducibility for screening campaigns, contrasting with the methoxy‑methyl analog, for which purity data are less uniformly reported.

Purity QC Research chemical supply

Scientifically Supported Application Scenarios for 4-Ethyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide


Antiprotozoal Lead‑Optimization Programs Targeting Toxoplasma gondii

The compound’s proven growth inhibition of Toxoplasma gondii at 10 µM in pathogen‑cell‑culture screens makes it a suitable hit for medicinal chemistry optimization aimed at toxoplasmosis. Its lower molecular weight relative to the methoxy‑methyl analog supports downstream pharmacokinetic tuning.

Selectivity‑Profiling Panel for Nuclear Hormone Receptors

Because the 3,5‑dimethyl analog weakly activates the ecdysone receptor [1], the target compound’s deliberate absence of the second methyl group can be leveraged in a selectivity‑panel experiment to identify scaffolds that avoid insect‑hormone off‑target effects, a concern in broad‑spectrum antiparasitic development.

Physicochemical Property‑Driven Combinatorial Libraries

The compound’s balanced lipophilicity (estimated logP ~4.0 based on ALogP data from AladdinSci ) and low heavy‑atom count make it a suitable monomer for building combinatorial libraries that explore the N‑[1‑(aroyl)cyclohexyl]benzamide chemical space while maintaining drug‑like properties.

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